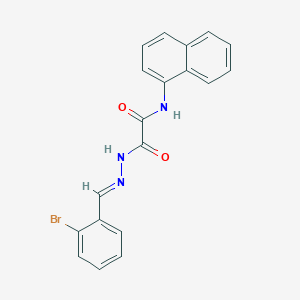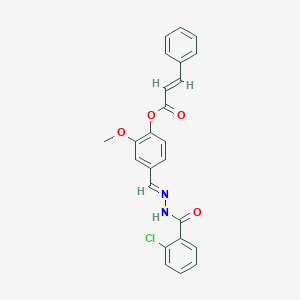
1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a naphthyl group, a decanoylcarbohydrazonoyl moiety, and a dichlorobenzoate group. This compound is of interest due to its potential reactivity and applications in synthetic chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the individual components. The decanoylcarbohydrazonoyl group can be synthesized through the reaction of decanoic acid with carbohydrazide under acidic conditions. The naphthyl group is introduced through a coupling reaction with 2-naphthol. Finally, the dichlorobenzoate group is attached via esterification with 2,4-dichlorobenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The dichlorobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The decanoylcarbohydrazonoyl group may interact with enzymes or receptors, modulating their activity. The naphthyl and dichlorobenzoate groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Decanoylcarbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
- 3-(2-Decanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate
Uniqueness
1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is unique due to the presence of the naphthyl group, which can confer distinct chemical and biological properties compared to similar compounds with different aromatic groups. This uniqueness can be leveraged in designing specific applications and studying its interactions in various contexts.
Propiedades
Número CAS |
769153-30-2 |
|---|---|
Fórmula molecular |
C28H30Cl2N2O3 |
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
[1-[(E)-(decanoylhydrazinylidene)methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C28H30Cl2N2O3/c1-2-3-4-5-6-7-8-13-27(33)32-31-19-24-22-12-10-9-11-20(22)14-17-26(24)35-28(34)23-16-15-21(29)18-25(23)30/h9-12,14-19H,2-8,13H2,1H3,(H,32,33)/b31-19+ |
Clave InChI |
OWUJXLCISJSIAE-ZCTHSVRISA-N |
SMILES isomérico |
CCCCCCCCCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CCCCCCCCCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B12014753.png)
![[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12014756.png)

![4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12014770.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014777.png)
![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12014785.png)
![5-[4-(Benzyloxy)-3-methoxyphenyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014796.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12014805.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014826.png)

![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12014835.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12014854.png)
